molecular formula C15H12N2OS B14277940 4H-1,2,4-Oxadiazine-5(6H)-thione, 3,4-diphenyl- CAS No. 139698-08-1

4H-1,2,4-Oxadiazine-5(6H)-thione, 3,4-diphenyl-

Cat. No.: B14277940
CAS No.: 139698-08-1
M. Wt: 268.3 g/mol
InChI Key: UHRRSBCEYWXULH-UHFFFAOYSA-N
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Description

4H-1,2,4-Oxadiazine-5(6H)-thione, 3,4-diphenyl- is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure. Compounds of this nature are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,2,4-Oxadiazine-5(6H)-thione, 3,4-diphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4H-1,2,4-Oxadiazine-5(6H)-thione, 3,4-diphenyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the thione group to a thiol.

    Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic rings.

Common Reagents and Conditions

Common reagents might include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and halogenating agents for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigation as a potential therapeutic agent.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4H-1,2,4-Oxadiazine-5(6H)-thione, 3,4-diphenyl- would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, disrupting normal cellular processes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4H-1,2,4-Oxadiazine-5(6H)-thione, 3-phenyl-: A similar compound with one less phenyl group.

    4H-1,2,4-Oxadiazine-5(6H)-thione, 3,4-dimethyl-: A similar compound with methyl groups instead of phenyl groups.

Uniqueness

4H-1,2,4-Oxadiazine-5(6H)-thione, 3,4-diphenyl- is unique due to the presence of two phenyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of atoms within the molecule can lead to unique interactions with other molecules, making it a compound of interest for further study.

Properties

CAS No.

139698-08-1

Molecular Formula

C15H12N2OS

Molecular Weight

268.3 g/mol

IUPAC Name

3,4-diphenyl-1,2,4-oxadiazine-5-thione

InChI

InChI=1S/C15H12N2OS/c19-14-11-18-16-15(12-7-3-1-4-8-12)17(14)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

UHRRSBCEYWXULH-UHFFFAOYSA-N

Canonical SMILES

C1C(=S)N(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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